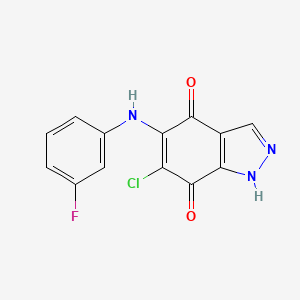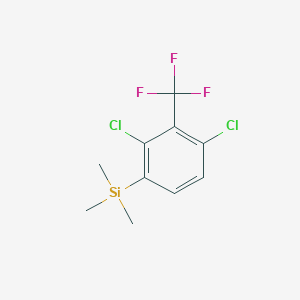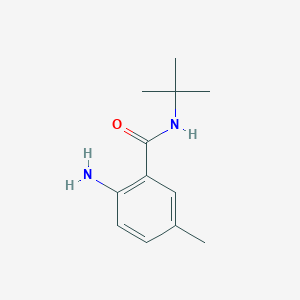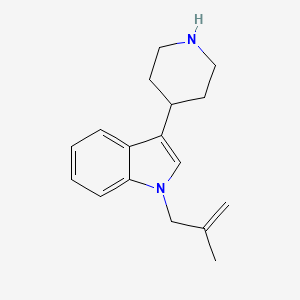
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a piperidine ring and a methylprop-2-en-1-yl group attached to the indole core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.
Addition of the Methylprop-2-en-1-yl Group: This step may involve alkylation reactions, where the indole core is treated with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to biological effects. The piperidine ring may enhance binding affinity and specificity to certain targets.
類似化合物との比較
Similar Compounds
1H-Indole: The parent compound of the indole family.
3-(Piperidin-4-yl)-1H-indole: Lacks the methylprop-2-en-1-yl group.
1-(2-Methylprop-2-en-1-yl)-1H-indole: Lacks the piperidine ring.
Uniqueness
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole is unique due to the presence of both the piperidine ring and the methylprop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
648882-72-8 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)-3-piperidin-4-ylindole |
InChI |
InChI=1S/C17H22N2/c1-13(2)11-19-12-16(14-7-9-18-10-8-14)15-5-3-4-6-17(15)19/h3-6,12,14,18H,1,7-11H2,2H3 |
InChIキー |
JXXPAWWLMYMXLF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


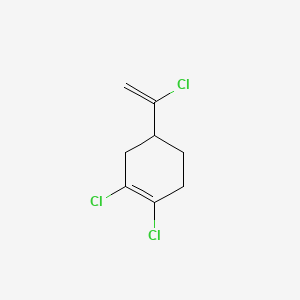
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
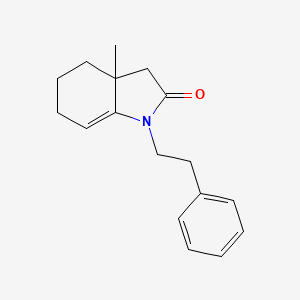
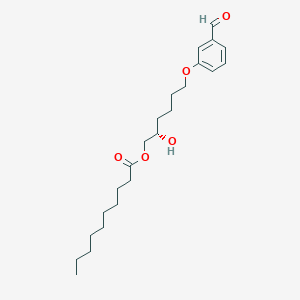
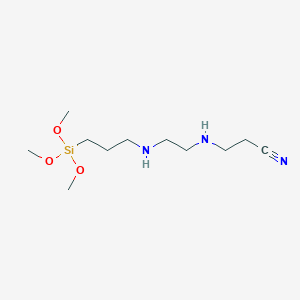

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
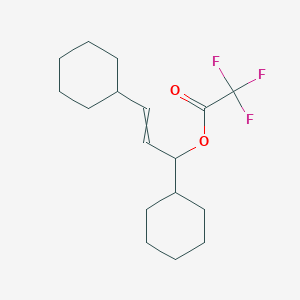
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
